molecular formula C7H5F2NO2 B1267758 4-Amino-3,5-difluorobenzoic acid CAS No. 500577-99-1

4-Amino-3,5-difluorobenzoic acid

Cat. No. B1267758
CAS RN: 500577-99-1
M. Wt: 173.12 g/mol
InChI Key: MJHZRTJMDQYAHN-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 g/mol . The IUPAC name for this compound is 4-amino-3,5-difluorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Amino-3,5-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms, one amino group, and one carboxylic acid group . The InChI code for this compound is 1S/C7H5F2NO2/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

4-Amino-3,5-difluorobenzoic acid has several computed properties. It has a molecular weight of 173.12 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.02883473 g/mol . The topological polar surface area is 63.3 Ų .

Scientific Research Applications

Pharmaceutical Synthesis

4-Amino-3,5-difluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure, featuring the amino group and the difluoro substitution, makes it an ideal precursor for the development of various medicinal agents. For instance, it can be used in the synthesis of quinolone-3-carboxylic acids derivatives, which are important for creating antibacterial medications .

Cancer Research

There is evidence suggesting that 4-Amino-3,5-difluorobenzoic acid could have applications in cancer research. It has been mentioned in the context of treating gastric cancer, indicating its potential role in the development of anticancer drugs .

Safety and Hazards

4-Amino-3,5-difluorobenzoic acid is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .

properties

IUPAC Name

4-amino-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZRTJMDQYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300184
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-difluorobenzoic acid

CAS RN

500577-99-1
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?

A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []

Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?

A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []

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